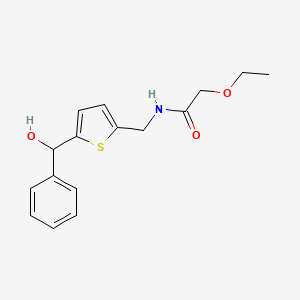

2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related acetamide derivatives is well-documented in the provided literature. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions is described, which involves exploring different N-acyl, N-alkyl, and amino functions to optimize biological activity as opioid kappa agonists . Another study outlines the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide through the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation to produce silylated derivatives . Additionally, the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives are reported, starting from a propan-1-amine precursor .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various analytical techniques. NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods are employed to investigate the structures of silylated derivatives of N-(2-hydroxyphenyl)acetamide . Similarly, the structures of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives are characterized by 1H NMR, IR, and MS .

Chemical Reactions Analysis

The papers describe various chemical reactions involving acetamide derivatives. For example, the silylation of N-(2-hydroxyphenyl)acetamide leads to the formation of silaheterocyclic benzoxazasiloles, which exist in equilibrium with cyclic benzodioxazasilepines and can undergo hydrolysis to form silanols . These reactions demonstrate the reactivity of the acetamide moiety when subjected to different chemical conditions and reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The equilibrium between different silaheterocyclic forms and their hydrolysis products suggests sensitivity to environmental conditions such as pH and solvent presence . The biological evaluation of the N-[2-(1-pyrrolidinyl)ethyl]acetamides indicates that the physical properties of these compounds, such as solubility and stability, are crucial for their activity as opioid kappa agonists .

科学的研究の応用

Comparative Metabolism of Chloroacetamide Herbicides

Research by Coleman et al. (2000) on the metabolism of chloroacetamide herbicides such as acetochlor in human and rat liver microsomes suggests a complex metabolic activation pathway that might be relevant to understanding the metabolism of related compounds. These findings highlight the enzymatic processes involved in the metabolic degradation of chloroacetamides, potentially applicable to similar acetamide derivatives, including the study compound (Coleman, Linderman, Hodgson, & Rose, 2000).

Chemoselective Acetylation for Drug Synthesis

Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, using immobilized lipase for antimalarial drug synthesis. This research demonstrates a specific chemical synthesis technique that could be adapted for synthesizing or modifying the study compound for potential therapeutic uses (Magadum & Yadav, 2018).

Radiosynthesis of Chloroacetanilide Herbicides

Latli and Casida (1995) described the radiosynthesis of the chloroacetanilide herbicide acetochlor, which could inform radiolabeling techniques for studying the distribution and metabolic fate of similar acetamide compounds in biological systems. These methodologies can be crucial for tracing the biological activity and environmental fate of acetamide derivatives (Latli & Casida, 1995).

Initial Metabolism in Plants

Breaux (1987) investigated the initial metabolism of acetochlor in tolerant and susceptible plant seedlings, which could provide a basis for studying the phytotoxic effects and metabolic pathways of related acetamide herbicides in various plant species. Understanding the metabolic responses of plants to these compounds can guide their agricultural applications and environmental impact assessments (Breaux, 1987).

特性

IUPAC Name |

2-ethoxy-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-2-20-11-15(18)17-10-13-8-9-14(21-13)16(19)12-6-4-3-5-7-12/h3-9,16,19H,2,10-11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNLJYHQBOJJKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1=CC=C(S1)C(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2529356.png)

![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2529359.png)

![1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2529370.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2529377.png)